3-(4-Methyl-2,5-dioxofuran-3-yl)propanoyl chloride
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Overview
Description
3-(4-Methyl-2,5-dioxofuran-3-yl)propanoyl chloride is an organic compound with the molecular formula C8H7ClO4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a propanoyl chloride group attached to a methyl-substituted dioxofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-2,5-dioxofuran-3-yl)propanoyl chloride typically involves the chlorination of 3-(4-Methyl-2,5-dioxofuran-3-yl)propanoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
3-(4-Methyl-2,5-dioxofuran-3-yl)propanoic acid+SOCl2→3-(4-Methyl-2,5-dioxofuran-3-yl)propanoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-2,5-dioxofuran-3-yl)propanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(4-Methyl-2,5-dioxofuran-3-yl)propanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding amides, esters, and thioesters.
Hydrolysis: The reaction with water or aqueous bases (e.g., NaOH) leads to hydrolysis.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
3-(4-Methyl-2,5-dioxofuran-3-yl)propanoic acid: Formed by hydrolysis.
Scientific Research Applications
3-(4-Methyl-2,5-dioxofuran-3-yl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-2,5-dioxofuran-3-yl)propanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-2,5-dioxofuran-3-yl)propanoic acid: The parent compound from which 3-(4-Methyl-2,5-dioxofuran-3-yl)propanoyl chloride is derived.
3-(4-Methyl-2,5-dioxofuran-3-yl)propanol: The reduced form of the compound.
3-(4-Methyl-2,5-dioxofuran-3-yl)propanoate esters: Formed by esterification reactions.
Uniqueness
This compound is unique due to its high reactivity as an acylating agent, making it valuable in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from similar compounds.
Properties
Molecular Formula |
C8H7ClO4 |
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Molecular Weight |
202.59 g/mol |
IUPAC Name |
3-(4-methyl-2,5-dioxofuran-3-yl)propanoyl chloride |
InChI |
InChI=1S/C8H7ClO4/c1-4-5(2-3-6(9)10)8(12)13-7(4)11/h2-3H2,1H3 |
InChI Key |
QMOVYBYNKRAAJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC1=O)CCC(=O)Cl |
Origin of Product |
United States |
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